molecular formula C21H38N4O4S B023669 N-Biotinyl-N'-Boc-1,6-hexanediamine CAS No. 153162-70-0

N-Biotinyl-N'-Boc-1,6-hexanediamine

Cat. No. B023669
CAS RN: 153162-70-0
M. Wt: 442.6 g/mol
InChI Key: SVLNCGHFZLQFOA-BQFCYCMXSA-N
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Description

“N-Biotinyl-N’-Boc-1,6-hexanediamine” is a chemical compound offered by several scientific research companies . It is often used for experimental and research purposes .


Synthesis Analysis

The synthesis of “N-Biotinyl-N’-Boc-1,6-hexanediamine” involves adding biotin, HOBT, and EDC hydrochloride into DMF at room temperature, followed by the addition of N’-Boc-1,6-hexamethylenediamine. The mixture is stirred overnight at room temperature. DMF is then spin-dried, and methyl alcohol is added to separate out a large amount of white solid. After filtering and drying, a crude product is obtained, which is then purified to obtain N-biotin acyl-N’-Boc-1,6-hexamethylenediamine .


Molecular Structure Analysis

The molecular formula of “N-Biotinyl-N’-Boc-1,6-hexanediamine” is C21H38N4O4S, and its molecular weight is 442.62 .

Scientific Research Applications

Gene Delivery Systems

N-Biotinyl-N’-Boc-1,6-hexanediamine: is utilized in the synthesis of biodegradable poly(disulfide amine)s which are used for gene delivery . These polymers can form complexes with DNA or RNA, facilitating the delivery of genetic material into cells. This application is crucial for gene therapy, where genes can be delivered to correct genetic disorders.

Theranostics

The compound serves as a building block for multifunctional dendrimers in theranostics . Theranostics combines therapeutic and diagnostic capabilities in a single agent, allowing for targeted drug delivery along with real-time monitoring of treatment efficacy.

Anti-Cancer Drug Design

N-Biotinyl-N’-Boc-1,6-hexanediamine: is a precursor in the creation of polyamide platinum anti-cancer complexes . These complexes are designed to target specific DNA sequences in cancer cells, offering a more focused approach to cancer treatment.

Protein-Resistant Surfaces

The compound is used to create self-assembled monolayers (SAMs) that resist the adsorption of proteins . This is particularly useful in the development of medical implants and devices that require minimal interaction with bodily proteins to prevent immune reactions.

Electrochemical Immunosensors

It is also involved in synthesizing compounds like JUG-HATZ , which are used in designing electrochemical immunosensors . These sensors have applications in medical diagnostics, detecting the presence of specific antibodies or antigens in a sample.

Spacer Arm for Bioconjugation

The linear hexyl spacer provided by N-Biotinyl-N’-Boc-1,6-hexanediamine is essential for bioconjugation . It allows for the attachment of various molecules to a central core, which is useful in creating complex biomolecules for research and therapeutic purposes.

Synthesis of High-Purity Standards

The compound is synthesized with high yield and purity, making it suitable as a high-purity standard sample for chemical and biological experiments . This is important for ensuring the accuracy and reliability of experimental results.

Development of New Pharmaceuticals

Given its role in synthesizing new compounds with potential therapeutic applications, N-Biotinyl-N’-Boc-1,6-hexanediamine is instrumental in the pharmaceutical industry’s search for new drugs . It contributes to the development of compounds that may resist various complex diseases.

Future Directions

“N-Biotinyl-N’-Boc-1,6-hexanediamine” is a specialty product for proteomics research . It is likely to continue being used in various experimental and research applications.

Mechanism of Action

Target of Action

N-Biotinyl-N’-Boc-1,6-hexanediamine is a specialty product used in proteomics research

Mode of Action

It’s known that this compound can be used as a linear hexyl spacer (c6-spacer) in the synthesis of various bioactive compounds . This suggests that it may interact with its targets by bridging functional groups or facilitating the formation of complex structures.

Biochemical Pathways

It has been used in the synthesis of biodegradable poly(disulfide amine)s for gene delivery , multifunctional dendrimers for theranostics , and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences . These applications suggest that it may play a role in gene expression, therapeutic delivery, and cancer treatment.

Result of Action

Given its use in the synthesis of gene delivery systems and anti-cancer complexes , it’s likely that it plays a role in facilitating the delivery of therapeutic agents to target cells and potentially altering gene expression or DNA structure.

properties

IUPAC Name

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLNCGHFZLQFOA-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451517
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-N'-Boc-1,6-hexanediamine

CAS RN

153162-70-0
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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